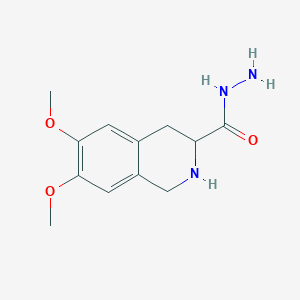

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Description

Properties

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEGUZIBGCGRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide typically involves the following steps:

Starting Material: The synthesis often begins with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as the starting material.

Hydrogenation: The starting material undergoes hydrogenation to form the tetrahydroisoquinoline derivative.

Carboxylation: The hydrogenated product is then subjected to carboxylation to introduce the carboxylic acid group.

Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide group through reaction with hydrazine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can reduce the compound to simpler derivatives.

Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or aldehydes.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored extensively. For instance, recent studies have demonstrated the use of the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization to produce these compounds efficiently . These synthetic routes not only enhance the yield but also allow for the introduction of various functional groups that can modify biological activity.

Pharmacological Properties

Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit a range of pharmacological activities. Notably, they have been identified as potential inhibitors of enzymes involved in neurodegenerative diseases such as Parkinson's disease. The compound acts as a peripheral catechol-O-methyltransferase inhibitor, which is crucial for the treatment of this condition .

Anti-Cancer Activity

Colorectal Cancer Research

One significant application of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is its anti-cancer properties. A study investigated its effects on dimethylhydrazine-induced colorectal carcinoma in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg over a period of 15 days. Results showed that it significantly reduced tumor growth and improved physiological parameters associated with cancer progression .

Mechanism of Action

The mechanism through which this compound exerts its anti-cancer effects involves the blockade of the IL-6/JAK2/STAT3 signaling pathway. The treatment led to a decrease in IL-6 levels and down-regulated the expression of oncogenes associated with tumor growth. This was further supported by histopathological evaluations and gene expression analysis .

Cardiovascular Applications

Inotropic and Vasorelaxant Effects

Another area of research focuses on the cardiovascular benefits of compounds related to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A study evaluated DHQ-11, a conjugate formed from this compound and dihydroquercetin. The results indicated that DHQ-11 exhibits significant positive inotropic (increasing heart contractility) and vasorelaxant (relaxing blood vessels) activities .

Clinical Implications

These properties suggest potential therapeutic applications for heart failure treatment. The study reported that DHQ-11 had a more potent effect compared to its individual components . This highlights the importance of hybrid compounds in developing new cardiovascular therapies.

Analytical Applications

Forensic Science

The analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed for forensic examinations. Techniques such as mass spectrometry and gas chromatography are recommended for identifying this compound in various contexts . This application underscores its relevance beyond medicinal chemistry into forensic science.

Summary Table

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anti-Proliferative Activity

Key Compounds:

6,7-Dimethoxy-THIQ-3-carboxylic acid (7) : Exhibits anti-proliferative effects against human hepatoma (Huh-7) cells (EC₅₀ = 13.97 μM) by inhibiting caspase-8 and blocking IL-6/JAK2/STAT3 signaling .

3,8-Diolisoquinoline (1) and 1-Methoxy-4,5-diolisoquinoline (2): Induce apoptosis in U87 glioblastoma cells with IC₅₀ values of 3.46 μM and 2.14 μM, respectively, via mitochondrial pathways .

Comparison:

- The carbohydrazide derivative is hypothesized to retain anti-cancer activity due to its structural similarity to compound 7, but its EC₅₀ remains unquantified in the evidence.

- Methoxy and hydroxyl substituents in compounds 1 and 2 enhance potency, suggesting that electron-donating groups at specific positions improve apoptosis induction .

Anti-HIV-1 Activity

Key Compounds:

1-Aryl-6,7-dimethoxy-THIQ derivatives : The most potent analog (Fig. 2e) shows anti-HIV-1 activity (EC₅₀ = 16.9 μM) by inhibiting reverse transcriptase (RT) .

Pyrazine-linked THIQ derivatives : Exhibit IC₅₀ values of 4.10 μM and 1.7 μM against HIV-1 RT, with thioglycolamide linkers enhancing potency .

Comparison:

Smooth Muscle Relaxation

Key Compounds:

1-Methyl-6,7-dimethoxy-THIQ (6d) : Shows minimal contractile activity (−0.5% to +10.3% vs. control) .

1,1-Disubstituted-THIQ derivatives (7e, 7r) : Exhibit papaverine-like activity, reducing smooth muscle contraction by −74% and −43%, respectively .

Comparison:

- The carbohydrazide derivative’s bulky substituent at position 3 may hinder interaction with smooth muscle targets, unlike 1,1-disubstituted analogs.

- Methoxy groups at 6 and 7 positions are conserved in active compounds, indicating their role in modulating receptor binding .

Structural and Pharmacological Data Table

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models of disease, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the isoquinoline class of alkaloids and is characterized by the following molecular formula:

- Molecular Formula : C_{12}H_{16}N_{4}O_{4}

- Molecular Weight : 288.28 g/mol

Research indicates that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide exhibits several biological activities:

-

Antiproliferative Activity :

- In studies involving colorectal cancer (CRC) models, this compound has shown a significant reduction in tumor growth. It operates by inhibiting the IL-6/JAK2/STAT3 signaling pathway, which is crucial in cancer progression .

- The administration of the compound at doses of 10 and 25 mg/kg resulted in notable decreases in tumor size and improved histopathological outcomes in animal models .

- Antimicrobial Activity :

- Cardiovascular Effects :

Study on Colorectal Cancer

A pivotal study investigated the effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide on CRC induced by dimethylhydrazine (DMH) in albino Wistar rats. Key findings included:

- Histopathological Analysis : The treatment group exhibited reduced tumor incidence compared to controls.

- Biochemical Markers : ELISA results showed a significant decrease in IL-6 levels post-treatment.

- Gene Expression : Quantitative analysis indicated downregulation of JAK2 and STAT3 mRNA levels following administration .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties highlighted that the compound effectively inhibited NDM-1 activity:

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 6,7-Dimethoxy-Tetrahydroisoquinoline | 18 | 32 |

| Control Antibiotic (Ciprofloxacin) | 24 | 16 |

This table illustrates its potential as an alternative treatment for infections caused by resistant strains .

Q & A

Q. Table: Key Spectroscopic Descriptors

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| -NMR | 6,7-Dimethoxy protons (δ 3.75–3.82 ppm) | |

| IR Spectroscopy | N-H stretch (3250–3350 cm) | |

| HRMS | Exact mass ± 0.0005 Da |

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

Contradictions (e.g., variable IC values across assays) require:

- Dose-Response Refinement : Use 8–12 concentration points to minimize sigmoidal curve fitting errors.

- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Computational Feedback : Apply ICReDD’s reaction design framework to correlate experimental bioactivity with quantum-chemical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials) .

Q. Table: Example Data Discrepancy Analysis

| Assay Type | Reported IC (μM) | Likely Source of Error |

|---|---|---|

| Enzyme Inhibition | 0.5 ± 0.1 | Substrate competition |

| Cell-Based | 5.2 ± 1.3 | Membrane permeability limits |

Advanced: What computational methods predict the reactivity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in novel reactions?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states for hydrazide-group reactions (e.g., condensation with aldehydes) .

- Machine Learning : Train models on existing tetrahydroisoquinoline reaction datasets to predict regioselectivity in electrophilic substitutions .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection for nucleophilic attacks .

Q. Table: Computational Parameters for Reactivity Prediction

| Parameter | Value/Model | Reference |

|---|---|---|

| DFT Functional | B3LYP/6-31G(d) | |

| Training Data | 200+ tetrahydroisoquinoline reactions |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at position 2 or alkylation at position 4) and compare bioactivity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target enzymes .

- Metabolic Stability : Assess the impact of methoxy groups on cytochrome P450 metabolism via liver microsome assays .

Q. Table: SAR Trends in Analog Series

| Substituent Position | Bioactivity Change (vs. Parent) | Reference |

|---|---|---|

| 2-Fluoro | 3× increase in potency | |

| 4-Methyl | Reduced solubility |

Advanced: What strategies mitigate stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ (S)-proline derivatives to induce enantioselectivity in the tetrahydroisoquinoline core .

- Dynamic Resolution : Use enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .

- Crystallization-Induced Asymmetric Transformation : Promote preferential crystallization of the desired enantiomer under controlled supersaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.